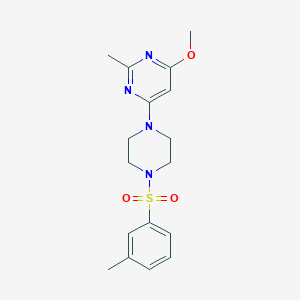

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-13-5-4-6-15(11-13)25(22,23)21-9-7-20(8-10-21)16-12-17(24-3)19-14(2)18-16/h4-6,11-12H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUPKHMBRYMGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Substitution with Piperazine: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

Attachment of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using m-toluenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives under hydrogenation conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine. For instance, derivatives containing similar triazine and sulfonamide structures have shown promising cytotoxic effects against various cancer cell lines, including colon and breast cancers . These compounds induce apoptosis in cancer cells, making them potential candidates for further development as therapeutic agents.

Protein Kinase Inhibition

Research indicates that compounds with a pyrimidine structure can effectively inhibit protein kinases, which are crucial in regulating cellular processes and are often implicated in cancer progression . The synthesis of derivatives based on this compound has been linked to enhanced inhibitory potency against specific kinases, suggesting its utility in developing targeted cancer therapies.

Antimicrobial Properties

The compound's derivatives have also been evaluated for their antimicrobial activities. Studies have shown that certain modifications to the pyrimidine structure can enhance antibacterial and antifungal efficacy against clinical pathogens . This suggests potential applications in treating infections where conventional antibiotics may fail.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Compounds:

2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21)

2-(4-(3-(4-Fluorophenoxy)propyl)piperazin-1-yl)pyrimidine (22) Substituents: 4-fluorophenoxy-propyl-piperazine. Yield: 54.8%; Melting Point: 82–83°C .

7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (10)

2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (12)

Comparative Analysis:

- Sulfonyl Group Impact :

The m-tolylsulfonyl group in the target compound differs from tosyl (12) and methylsulfonyl (10) groups. Tosyl substituents (as in 12) are associated with higher melting points (~260°C) compared to alkylsulfonyl analogs (10: 289°C), suggesting enhanced crystallinity due to aromatic interactions. The target compound’s m-tolylsulfonyl group may similarly contribute to elevated thermal stability . - Synthesis Efficiency: Yields for sulfonyl-piperazine derivatives range widely (54.8–87% in , 71–77% in ). The target compound’s synthesis efficiency cannot be directly compared due to lack of data, but the variability highlights the influence of substituent reactivity on reaction optimization.

- Biological Implications :

Sulfonyl groups enhance solubility and receptor binding in many drug candidates. For example, methylsulfonyl-piperazine derivatives (10, 12) are explored for kinase inhibition, while tosyl groups may improve metabolic stability . The m-tolylsulfonyl group in the target compound could offer a balance between lipophilicity and electronic effects for targeted activity.

Pyrimidine Derivatives with Heterocyclic Appendages

Key Compounds:

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substituents: Piperidine, amine. Structural Role: Demonstrates pyrimidine’s versatility in accommodating nitrogenous rings for crystallographic studies .

Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine)

Comparative Analysis:

- Functional Group Diversity: The target compound’s methoxy and methyl groups are shared with Mepirizole, but the m-tolylsulfonyl-piperazine moiety distinguishes it from simpler analogs. Piperazine rings (vs.

- Thermal Properties : Piperidine-containing pyrimidines (e.g., ) have lower melting points (~150–170°C) compared to sulfonyl-piperazine derivatives (>260°C), underscoring the impact of sulfonyl groups on molecular packing .

Biological Activity

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is , with a molecular weight of 376.5 g/mol. The presence of the piperazine moiety and the methoxy group significantly contributes to its pharmacological properties.

Research indicates that compounds similar to 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can inhibit tubulin polymerization, which is crucial for cell division and proliferation. This inhibition is particularly relevant in cancer treatment, as it can prevent tumor growth by disrupting the microtubule dynamics essential for mitosis .

Anticancer Properties

Studies have shown that pyrimidine derivatives exhibit significant anticancer activity. For instance, analogues of this compound have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1e | A375 (melanoma) | 0.5 | Tubulin polymerization inhibition |

| 12k | MCF7 (breast cancer) | 0.8 | Colchicine site binding |

| 12j | HCT116 (colon cancer) | 1.2 | Microtubule destabilization |

These results indicate that modifications on the pyrimidine scaffold can enhance binding affinity and efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that pyrimidine derivatives may possess antimicrobial activity. For example, studies have indicated that certain piperazine-pyrimidine hybrids show effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 15.6 µM against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Case Studies

- In Vivo Efficacy : A study involving mouse models demonstrated that a closely related compound significantly inhibited tumor growth and metastasis in a paclitaxel-resistant melanoma model. The compound's administration resulted in a marked reduction in tumor size compared to control groups, showcasing its potential as an effective therapeutic agent .

- Toxicity Assessment : Evaluations of toxicity revealed that doses exceeding 1 mg/kg led to adverse effects such as weight loss and mortality in animal models. This highlights the necessity for careful dose optimization in therapeutic applications .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine?

- Answer : The compound is synthesized via multi-step reactions, including:

Condensation : Reacting substituted pyrimidine precursors with piperazine derivatives under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile).

Sulfonylation : Introducing the m-tolylsulfonyl group via nucleophilic substitution using m-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Purification : Column chromatography (e.g., silica gel, chloroform:methanol = 3:1 v/v) and recrystallization (e.g., from diethyl ether) yield high-purity product (>95%) .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are suitable for purity assessment and structural confirmation?

- Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; mobile phases often use acetonitrile/water gradients .

- TLC : Silica gel plates (e.g., chloroform:methanol = 9:1) with visualization under UV or iodine vapor .

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm in H-NMR).

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at calculated m/z).

Q. What safety protocols are critical during handling and storage?

- Answer :

- Handling : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Avoid inhalation/contact; work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.